Phenothiazine, 2-chloro-10-(1-methyl-4-piperidyl)-

Description

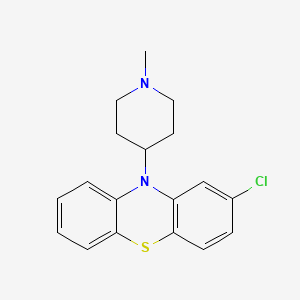

Phenothiazine, 2-chloro-10-(1-methyl-4-piperidyl)- is a phenothiazine derivative characterized by a tricyclic phenothiazine core with a chlorine atom at the 2-position and a 1-methyl-4-piperidyl group at the 10-position. The phenothiazine scaffold is well-known for its diverse pharmacological activities, including antipsychotic, antiemetic, and antimalarial properties . The 2-chloro substitution enhances receptor binding affinity and metabolic stability, while the 10-position substituent (1-methyl-4-piperidyl) introduces conformational rigidity due to the six-membered piperidine ring. This structural feature distinguishes it from other phenothiazine derivatives, such as chlorpromazine (dimethylaminopropyl side chain) and prochlorperazine (piperazinylpropyl side chain) .

Properties

CAS No. |

101976-37-8 |

|---|---|

Molecular Formula |

C18H19ClN2S |

Molecular Weight |

330.9 g/mol |

IUPAC Name |

2-chloro-10-(1-methylpiperidin-4-yl)phenothiazine |

InChI |

InChI=1S/C18H19ClN2S/c1-20-10-8-14(9-11-20)21-15-4-2-3-5-17(15)22-18-7-6-13(19)12-16(18)21/h2-7,12,14H,8-11H2,1H3 |

InChI Key |

NNQMLVRKLTZEOA-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCC(CC1)N2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl |

Origin of Product |

United States |

Preparation Methods

Table 1: Key Parameters for 2-Chlorophenothiazine Synthesis

| Step | Reagents/Conditions | Temperature (°C) | Molar Ratio | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|---|

| Condensation | m-chloroaniline + o-chlorobenzoic acid + NaOH | 90–110 | 1–1.2 : 1 | - | - |

| Decarboxylation (Fe catalyst) | Intermediate acid | 160–180 | - | 88.4 | >99.6 |

| Cyclization (S + I catalyst) | m-chlorophenylpentanoic acid + S + I | 110–150 | 1.05–1.1 : 1 (acid:S) | 77.8 | 99.75 |

Summary of Research Findings and Industrial Relevance

The preparation of 2-chlorophenothiazine via iron-catalyzed decarboxylation and sulfur-mediated cyclization is a robust and scalable industrial method, providing high purity and good yields.

The alkylation step to introduce the 1-methyl-4-piperidyl group is well-established, using sodium amide as a base and refluxing in xylene, yielding the target compound suitable for pharmaceutical applications.

The hydrochloride salt form of the final compound is commonly isolated due to its improved handling properties despite its hygroscopic nature.

Variations in the alkylation step allow for the synthesis of related phenothiazine derivatives by changing the piperidyl halide, enabling structural diversity for pharmacological screening.

Chemical Reactions Analysis

Types of Reactions: Phenothiazine, 2-chloro-10-(1-methyl-4-piperidyl)- undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert it back to phenothiazine derivatives.

Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Phenothiazine derivatives.

Substitution: Various substituted phenothiazine derivatives depending on the nucleophile used.

Scientific Research Applications

Antipsychotic Activity

Phenothiazine derivatives are primarily recognized for their antipsychotic effects. The compound acts as a dopamine receptor antagonist, particularly targeting D2 receptors in the brain. This mechanism is crucial for alleviating symptoms of schizophrenia and other psychiatric disorders. Clinical studies have demonstrated its effectiveness in managing acute psychosis and chronic psychiatric conditions.

Antiemetic Properties

The compound is also utilized as an antiemetic, effective in preventing nausea and vomiting associated with chemotherapy and post-operative recovery. Its action involves blocking dopamine receptors in the chemoreceptor trigger zone of the brain, thereby mitigating emetic responses.

Anticancer Potential

Recent research has highlighted the anticancer properties of phenothiazine derivatives. Studies indicate that these compounds can induce apoptosis in various cancer cell lines, including liver cancer cells. For instance, a study screened several phenothiazine derivatives against Hep3B and SkHep1 liver cancer cell lines, revealing significant cytotoxicity (see Table 1) .

Phenothiazine, 2-chloro-10-(1-methyl-4-piperidyl)- exhibits a range of biological activities beyond its primary applications:

- Antimicrobial Effects : The compound enhances the bactericidal function of macrophages and inhibits bacterial efflux pumps, which can combat resistance mechanisms .

- Antiviral and Antifungal Activities : It has shown potential against various viral and fungal pathogens.

- Modulation of Neurotransmitter Systems : The compound affects cholinergic signaling, which is crucial for cognitive functions and memory .

Clinical Use in Psychiatry

A clinical trial involving patients with schizophrenia demonstrated that phenothiazine derivatives significantly reduced psychotic symptoms compared to placebo groups. Patients reported improved mood stability and reduced hallucinations after treatment with this compound .

Anticancer Research

In a laboratory setting, phenothiazine derivatives were tested on liver cancer cell lines, showing that certain modifications to the chemical structure enhanced cytotoxicity while maintaining low toxicity levels in zebrafish models (a common vertebrate model for toxicity testing) . The results indicated that specific derivatives could serve as potential leads for new anticancer therapies.

Mechanism of Action

The compound exerts its effects primarily through antagonism of dopamine receptors in the brain, particularly the D2 receptors. This action helps in alleviating symptoms of psychiatric disorders by modulating neurotransmitter activity. Additionally, its antiemetic properties are attributed to its ability to block dopamine receptors in the chemoreceptor trigger zone of the brain.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The 10-position substituent plays a critical role in determining the physicochemical and pharmacological profiles of phenothiazine derivatives. Below is a comparative analysis of key compounds:

Key Observations :

- Receptor Binding : The cyclic piperidyl group may confer selectivity for dopaminergic (D2) or serotonergic (5-HT2A) receptors, differentiating it from prochlorperazine’s antiemetic action via D2 antagonism .

Pharmacological Activity

- Antipsychotic Activity: Chlorpromazine’s dimethylaminopropyl side chain is optimal for D2 receptor antagonism, but the target compound’s piperidyl group could reduce extrapyramidal side effects due to altered receptor kinetics .

- Antimalarial Activity: Phenothiazines with branched alkylamino side chains (e.g., 2-chloro-10-[tribasic side chain]-phenothiazine) inhibit β-hematin formation, but the target compound’s cyclic substituent may lack this mechanism .

Biological Activity

Phenothiazine derivatives, particularly Phenothiazine, 2-chloro-10-(1-methyl-4-piperidyl)- , are known for their diverse biological activities, including antipsychotic effects, anticancer properties, and modulation of neurotransmitter systems. This article explores the compound's biological activity through various studies and findings.

Overview of Phenothiazines

Phenothiazines are a class of compounds that have been extensively studied for their pharmacological properties. They primarily act as antagonists at dopamine D2 receptors and have additional effects on serotonin and adrenergic receptors. Their utility extends beyond psychiatry into oncology, where they exhibit cytotoxic effects against various cancer cell lines.

-

Neurotransmitter Modulation :

- Phenothiazines modulate dopaminergic and cholinergic signaling pathways, which are crucial in treating psychiatric disorders and in neurodegenerative diseases like Alzheimer's disease (AD) .

- They inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in neurotransmitter breakdown, thereby enhancing cholinergic transmission .

-

Anticancer Activity :

- Recent studies indicate that phenothiazine derivatives can induce apoptosis in various cancer cell lines. For instance, compounds derived from phenothiazine showed significant cytotoxicity against liver cancer cell lines Hep3B and SkHep1, with some derivatives exhibiting lower toxicity in zebrafish models .

- The cytotoxic mechanism includes the induction of DNA fragmentation and cell cycle arrest, particularly in the G0/G1 phase .

In Vitro Studies

- A study synthesized several novel phenothiazine derivatives and tested their cytotoxicity against liver cancer cells. The findings revealed that certain derivatives were more effective than traditional antipsychotics like trifluoperazine (TFP) .

- Table 1 summarizes the cytotoxic effects of various phenothiazine derivatives on Hep3B and SkHep1 cells:

| Compound | IC50 (µM) Hep3B | IC50 (µM) SkHep1 | Notes |

|---|---|---|---|

| Trifluoperazine | 5.2 | 10.4 | Standard reference |

| Novel Derivative 1 | 3.5 | 12.0 | High efficacy |

| Novel Derivative 2 | 4.0 | 15.5 | Moderate efficacy |

In Vivo Studies

- In vivo tests using zebrafish embryos demonstrated that certain phenothiazine derivatives could modulate cholinesterase activity without significant toxicity, suggesting a favorable profile for further development .

- Table 2 presents the effects of selected compounds on cholinesterase activity:

| Compound | Cholinesterase Activity Increase (%) | Toxicity Level (Zebrafish) |

|---|---|---|

| Novel Derivative A | 30 | Low |

| Novel Derivative B | 45 | Moderate |

Q & A

Q. What are the established synthetic routes for 2-chloro-10-(1-methyl-4-piperidyl)phenothiazine, and how can intermediates be characterized?

The compound is typically synthesized via nucleophilic substitution reactions. For example, 3-methoxy-10-(3-chloro-2-methylpropyl)phenothiazine reacts with 4-hydroxypiperidine under reflux conditions in anhydrous solvents like dichloromethane . Key intermediates (e.g., chlorinated precursors) should be characterized using HPLC-MS for purity and NMR (¹H/¹³C) to confirm substituent positions. Crystallographic data (e.g., CCDC 2209381) can resolve conformational ambiguities in the phenothiazine core .

Q. How does the structural conformation of this phenothiazine derivative influence its pharmacological activity?

The phenothiazine core adopts a non-planar "butterfly" conformation, which enhances binding to dopamine D2 receptors. The 2-chloro substituent increases electron-withdrawing effects, stabilizing interactions with receptor hydrophobic pockets. The 1-methyl-4-piperidyl side chain contributes to solubility and modulates affinity for serotonin receptors (5-HT2A) . Conformational analysis via X-ray crystallography or DFT calculations is critical for structure-activity relationship (SAR) studies .

Q. What standard analytical methods are used to quantify this compound in biological matrices?

LC-MS/MS is preferred for sensitivity, with ESI+ ionization monitoring transitions like m/z 374.1 → 271.0 (parent → fragment). Sample preparation involves protein precipitation with acetonitrile followed by solid-phase extraction. Validation parameters (linearity: 1–100 ng/mL, LOQ: 0.5 ng/mL) must adhere to FDA guidelines for antipsychotic assays .

Q. What are the primary molecular targets of this compound, and how are they validated experimentally?

The compound acts as a dopamine D2 receptor antagonist and a serotonin 5-HT2A inverse agonist. Radioligand binding assays (³H-spiperone for D2, ³H-ketanserin for 5-HT2A) confirm target affinity. Functional activity is validated via cAMP inhibition assays (D2-mediated) and calcium flux assays (5-HT2A) in HEK293 cells expressing human receptors .

Advanced Research Questions

Q. How can contradictory data on autophagy induction vs. DNA-PKcs inhibition be resolved in mechanistic studies?

Chlorpromazine (a structural analog) induces autophagic cell death via Akt/mTOR pathway inhibition , while its inhibition of DNA-PKcs (critical for NHEJ repair) requires InsP6 depletion . To resolve contradictions:

- Use isoform-specific inhibitors (e.g., KU-55933 for ATM vs. NU7441 for DNA-PKcs).

- Perform time-course experiments to distinguish early autophagy markers (LC3-II) from late DNA damage responses (γH2AX).

- Employ knockout cell lines (e.g., ATG5⁻/⁻) to isolate autophagy-dependent effects .

Q. What experimental designs optimize the synthesis of novel analogs with reduced extrapyramidal side effects (EPS)?

- Replace the 1-methyl group on the piperidine ring with polar substituents (e.g., hydroxyethyl) to reduce D2 affinity while retaining 5-HT2A activity.

- Use molecular docking (AutoDock Vina) to predict interactions with D2 vs. 5-HT2A receptors.

- Validate EPS reduction in rodent catalepsy models (e.g., bar test) and compare to reference drugs like clozapine .

Q. How can computational modeling predict metabolic stability and drug-drug interactions?

- CYP450 metabolism : Use in silico tools (e.g., StarDrop) to identify sites of oxidation (e.g., piperidyl nitrogen).

- Pharmacokinetic simulations : Apply PBPK models (GastroPlus) to predict clearance and interactions with CYP2D6 inhibitors (e.g., fluoxetine).

- Validate with human liver microsome assays and CYP isoform-specific inhibitors .

Q. What strategies address discrepancies between in vitro receptor affinity and in vivo efficacy?

- Evaluate blood-brain barrier (BBB) penetration using in situ perfusion models or P-gp efflux assays .

- Correlate free brain concentrations (via microdialysis) with receptor occupancy (PET imaging using ¹¹C-raclopride for D2).

- Adjust dosing regimens based on non-linear mixed-effects modeling (NONMEM) .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.